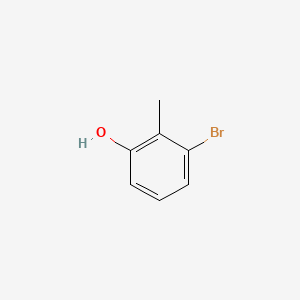

3-Bromo-2-methylphenol

Vue d'ensemble

Description

Synthesis Analysis

3-Bromo-2-methylphenol can be synthesized by various methods. For instance, it can be produced by the electrophilic halogenation of phenol with bromine . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 50°C .Molecular Structure Analysis

The molecular formula of 3-Bromo-2-methylphenol is C7H7BrO . Its InChI Code is 1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 . The molecular weight is 187.04 .Chemical Reactions Analysis

3-Bromo-2-methylphenol is used as a reagent in chemoselective and regioselective oxybromination of phenols with dioxygen . It can also be used in the synthesis of other organic compounds.Physical And Chemical Properties Analysis

3-Bromo-2-methylphenol has a melting point of 95°C and a boiling point of 220.79°C . It has a density of 1.3839 (rough estimate) and a refractive index of 1.5772 (estimate) . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Synthesis and Preparation

3-Bromo-2-methylphenol has been synthesized through practical methods. Norberg et al. (2011) describe a one-pot C-H activation/borylation/oxidation sequence to generate 3,5-disubstituted phenols, including 3-bromo-5-methylphenol, from 3-bromotoluene. This process, which can be completed within one day, is efficient for producing 3-bromo-2-methylphenol on a multigram scale under mild conditions (Norberg, Smith, & Maleczka, 2011).

Marine Algae Derivatives

3-Bromo-2-methylphenol derivatives have been isolated from marine sources. Xu et al. (2003) found that bromophenols, including derivatives of 3-bromo-2-methylphenol, were isolated from the marine red alga Rhodomela confervoides, demonstrating antibacterial properties (Xu et al., 2003).

Antioxidant Properties

Some studies have focused on the antioxidant capabilities of bromophenol derivatives. Olsen et al. (2013) discovered that compounds including derivatives of 3-bromo-2-methylphenol isolated from the red alga Vertebrata lanosa showed potent antioxidant activity in both biochemical and cellular assays (Olsen, Hansen, Isaksson, & Andersen, 2013).

Anticancer Activities

Bromophenol derivatives have also been studied for their potential anticancer activities. Dong et al. (2022) synthesized methylated and acetylated derivatives of natural bromophenols, including 3-bromo-2-methylphenol, and evaluated their antioxidant and anticancer activities, showing significant potential for drug development (Dong et al., 2022).

Additional Research

- Guo et al. (2018) synthesized a novel bromophenol derivative that induced cell cycle arrest and apoptosis in lung cancer cells, highlighting the therapeutic potential of bromophenol derivatives (Guo et al., 2018).

- Li et al. (2011) isolated 19 bromophenols, including 3-bromo-2-methylphenol derivatives, from Rhodomela confervoides, demonstrating significant antioxidant activity (Li, Li, Gloer, & Wang, 2011).

Mécanisme D'action

Target of Action

3-Bromo-2-methylphenol is a derivative of phenol, which is a type of aromatic organic compound . Phenols, including 3-Bromo-2-methylphenol, are known to interact with bacterial cell membranes

Mode of Action

It’s known that phenols, including cresols, exert their bactericidal or disinfectant properties by disrupting bacterial cell membranes

Biochemical Pathways

Given its structural similarity to other phenols, it may interfere with the integrity and function of cell membranes, leading to leakage of cellular contents and eventual cell death

Pharmacokinetics

It’s known that phenols are generally well-absorbed in the gastrointestinal tract . They are also known to cross the blood-brain barrier . The metabolism and excretion of 3-Bromo-2-methylphenol would likely involve hepatic metabolism and renal excretion, similar to other phenolic compounds .

Result of Action

Based on its structural similarity to other phenols, it’s plausible that it could cause disruption of cell membranes, leading to leakage of cellular contents and cell death

Action Environment

The action of 3-Bromo-2-methylphenol, like other phenols, can be influenced by environmental factors. For instance, the presence of organic matter can reduce the efficacy of phenolic compounds . Additionally, the pH of the environment can influence the ionization state of the phenol, potentially affecting its solubility and ability to cross cell membranes

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDXAMRGYMDTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346648 | |

| Record name | 3-Bromo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7766-23-6 | |

| Record name | 3-Bromo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido](/img/structure/B2813033.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-Hydroxypropane-1,2,3-tricarboxylic acid;3-(4-methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B2813038.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2813044.png)

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2813050.png)

![1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2813055.png)